molecular formula C18H16F3N5O3S2 B2644353 3-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA CAS No. 833429-72-4

3-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA

Cat. No.: B2644353
CAS No.: 833429-72-4
M. Wt: 471.47
InChI Key: VJJVMXOSSCHUAR-UHFFFAOYSA-N
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Description

3-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA typically involves multiple steps. One common method starts with the reaction of 4-aminobenzenesulfonamide with 5-ethyl-1,3,4-thiadiazole-2-sulfonyl chloride in the presence of a base such as triethylamine. This forms the intermediate 4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]aniline. The intermediate is then reacted with 3-(trifluoromethyl)phenyl isocyanate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine .

Scientific Research Applications

3-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes involved in cell wall synthesis. The compound’s anticancer effects are believed to result from the induction of apoptosis in cancer cells through the activation of caspase pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA is unique due to the presence of both the thiadiazole and trifluoromethylphenyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O3S2/c1-2-15-24-25-17(30-15)26-31(28,29)14-8-6-12(7-9-14)22-16(27)23-13-5-3-4-11(10-13)18(19,20)21/h3-10H,2H2,1H3,(H,25,26)(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJVMXOSSCHUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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